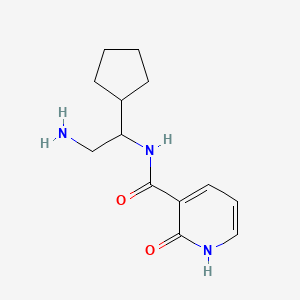
1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid, also known as BTCP, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of the dopamine transporter, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mécanisme D'action
1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine concentration in the synaptic cleft, which can have various effects on the brain depending on the location of the dopamine receptors. For example, increased dopamine in the striatum can lead to improved motor function, while increased dopamine in the prefrontal cortex can improve attention and focus.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely dependent on the location of the dopamine receptors in the brain. In general, increased dopamine levels can lead to improved mood, motivation, and cognitive function. However, excessive dopamine release can lead to addiction and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid is a useful tool for studying the role of the dopamine transporter in various neurological disorders. Its potency and selectivity make it a valuable compound for pharmacological studies. However, its potential toxicity and side effects must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid. One area of interest is the development of more selective dopamine transporter inhibitors that can target specific subtypes of dopamine receptors. Another area of interest is the use of this compound in combination with other drugs for the treatment of neurological disorders. Finally, further studies are needed to fully understand the long-term effects of this compound on the brain and its potential for addiction and other adverse effects.
Méthodes De Synthèse
The synthesis of 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid involves the reaction of 3-methylpiperidine-2,6-dione with 5-bromothiophene-3-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes this compound a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, ADHD, and drug addiction.
Propriétés
IUPAC Name |
1-(5-bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-7-3-2-4-14(10(7)12(16)17)11(15)8-5-9(13)18-6-8/h5-7,10H,2-4H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSPOXMOATLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C(=O)O)C(=O)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![10-Ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644775.png)
![3-[3-(2-Phenylpropan-2-yl)-1,2,4-oxadiazol-5-yl]propanenitrile](/img/structure/B6644784.png)

![2-[(4-Chloro-3-fluorobenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644792.png)
![4-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol](/img/structure/B6644794.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6644801.png)

![4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol](/img/structure/B6644815.png)

![1-[(2-Methyltetrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B6644843.png)
